3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Description
3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a useful research compound. Its molecular formula is C21H19FN2O2S and its molecular weight is 382.45. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Chemical Properties
Research into similar compounds, such as diazaspiro derivatives and thione-containing molecules, often focuses on exploring synthetic pathways and understanding their unique chemical properties. For instance, studies on 5-oxa-2,6-diazaspiro derivatives and their formation through cycloaddition reactions highlight the versatility of spiro compounds in synthesizing complex molecular structures with potential biological activity (Chiaroni et al., 2000). Similarly, the synthesis of spirobicycloimidazoline as a scaffold for potential glycosidase inhibitors demonstrates the importance of these compounds in medicinal chemistry (Nakahara et al., 2008).
Potential Biological Applications
Compounds with diazaspiro and thione functionalities are also investigated for their biological activities. For example, research on fluorine-containing spiro[cyclopropane-1-pyrazolines] and their acylation reactions could lead to the discovery of new biologically active compounds with unique mechanisms of action (Guseva & Tomilov, 2005). The exploration of novel Schiff bases using thiophene derivatives for antimicrobial activity further illustrates the potential of these compounds in developing new antibiotics and antifungal agents (Puthran et al., 2019).
Material Science and Catalysis
Beyond biological applications, diazaspiro derivatives and thiones have potential applications in materials science and catalysis. The structural and vibrational properties of specific thioureas containing fluorophenyl groups have been studied, suggesting their utility in designing materials with specific electronic and optical properties (Saeed et al., 2011).
Properties
IUPAC Name |
[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2S/c1-26-17-10-6-15(7-11-17)19(25)24-20(27)18(14-4-8-16(22)9-5-14)23-21(24)12-2-3-13-21/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSXLVNTXLFDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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